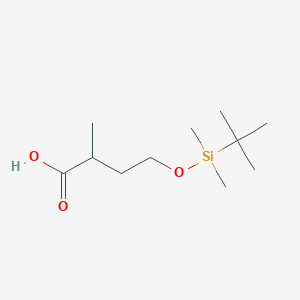
1-(4-Iodophenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-iodophenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the iodine atom on the phenyl ring further enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)azetidine can be synthesized through various methods. This reaction typically requires photochemical conditions and can be catalyzed by lanthanum trifluoromethanesulfonate (La(OTf)3) to achieve high regioselectivity . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled photochemical conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis can be employed to achieve high yields and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Iodophenyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines.
Oxidation and Reduction: Reagents such as peracids, sodium borohydride, and lithium aluminum hydride are commonly used.
Cycloaddition Reactions: Photochemical conditions and catalysts like La(OTf)3 are often employed.
Major Products:
Substitution Reactions: Products include azetidine derivatives with various functional groups on the phenyl ring.
Oxidation and Reduction: Products include N-oxides and amines.
Cycloaddition Reactions: Products include larger heterocyclic compounds with azetidine moieties.
Aplicaciones Científicas De Investigación
1-(4-Iodophenyl)azetidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Iodophenyl)azetidine involves its interaction with molecular targets through its azetidine ring and phenyl group. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to form covalent bonds with target molecules. The iodine atom on the phenyl ring can participate in halogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness of 1-(4-Iodophenyl)azetidine: this compound is unique due to its four-membered ring structure, which balances ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines . The presence of the iodine atom on the phenyl ring further enhances its reactivity and potential for functionalization .
Propiedades
Fórmula molecular |
C9H10IN |
|---|---|
Peso molecular |
259.09 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)azetidine |
InChI |
InChI=1S/C9H10IN/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2 |
Clave InChI |
YNDJMSGAILMHQS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13685506.png)








